molecular formula C11H12F2O3 B175309 Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate CAS No. 112545-98-9

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate

Cat. No. B175309
CAS RN: 112545-98-9
M. Wt: 230.21 g/mol
InChI Key: NYSRHWGDMXRSMT-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate, also known as DFM, is an organic compound with the chemical formula C11H11F2O3 . It is a colorless and viscous liquid with a slightly sweet odor. This compound was first synthesized by scientists at Gilead Sciences in 2009.


Synthesis Analysis

DFM can be synthesized via various methods, including the reaction between ethyl bromoacetate and o-anisidine, followed by a reaction with difluoromethylphenylboronic acid. Alternatively, DFM can be obtained through the reaction between ethyl 2-(2,2-difluoro-2-(trifluoromethyl)ethyl)-2-(o-methoxyphenyl)acetate and manganese dioxide.


Molecular Structure Analysis

The molecular formula of DFM is C11H12F2O3, and it has a molecular weight of 230.21 g/mol . The InChI key of DFM is ZYZZZXOHDXPMGK-UHFFFAOYSA-N .


Chemical Reactions Analysis

DFM exhibits strong electron-withdrawing properties due to the presence of fluoro and carbonyl functional groups. These functional groups make DFM an excellent precursor for various organic reactions.


Physical And Chemical Properties Analysis

DFM is a stable and combustible compound that is insoluble in water but soluble in organic solvents like acetone, benzene, and ethanol. It has a density of 1.26 g/cm3, a refractive index of 1.465, and a flashpoint of 81°C.

Scientific Research Applications

Chemical Derivatives and Synthesis

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is involved in the synthesis of various chemical derivatives. For instance, it has been used in the preparation of 1-chloro-2,2-bis(p-methoxyphenyl)ethylene, required for studying the microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986). Additionally, it serves as a precursor in the synthesis of 3,3-difluoroazetidinones, offering an alternative route for these compounds (Bordeau, Frébault, Gobet, & Picard, 2006).

Reaction Mechanism Studies

This compound is also significant in studying reaction mechanisms. Research on the general base catalysis of the addition of alcohols to 1-(4-methoxyphenyl)ethyl carbocations provides insights into reaction dynamics and catalysis (Ta-Shma & Jencks, 1986).

Application in Antimicrobial and Antioxidant Studies

This compound derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Some of these derivatives exhibited significant antibacterial and antifungal properties, as well as notable antioxidant potential (Raghavendra et al., 2016).

Inhibition Studies

The compound is also used in studies focusing on inhibition efficiencies. For instance, the inhibition efficiencies of some quinoxalines compounds, including derivatives of this compound, as corrosion inhibitors for copper in nitric acid have been investigated (Zarrouk et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been evaluated for their inhibitory activity on protein tyrosine phosphatase 1B, showing promise in antidiabetic therapies (Saxena et al., 2009).

Safety and Hazards

DFM is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including a mask/respirator, gloves/gauntlets, protective clothing, and eye protection when handling DFM .

properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSRHWGDMXRSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445411
Record name Ethyl Difluoro-(4-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112545-98-9
Record name Ethyl Difluoro-(4-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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